5-(benzyloxy)-N-methylpyrimidin-4-amine
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Overview
Description
5-(benzyloxy)-N-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids. The benzyloxy group attached to the pyrimidine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-methylpyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the benzyloxy group. The resulting intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
5-(benzyloxy)-N-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzyloxy group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-2-hydroxybenzaldehyde
- 5-benzyloxy-1H-indole
- 5-benzyloxy-4-methylpent-2-enyl bromide
Uniqueness
5-(benzyloxy)-N-methylpyrimidin-4-amine stands out due to its unique combination of the benzyloxy group and the pyrimidine ring. This combination imparts distinct chemical properties, making it more versatile in various reactions and applications compared to its analogs .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-methyl-5-phenylmethoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-13-12-11(7-14-9-15-12)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,14,15) |
InChI Key |
QLONPXQNBQGHEC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
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